molecular formula C6H14O7S2 B1677549 Ethanol, 2,2'-oxybis-, dimethanesulfonate CAS No. 34604-52-9

Ethanol, 2,2'-oxybis-, dimethanesulfonate

Cat. No. B1677549
CAS RN: 34604-52-9
M. Wt: 262.3 g/mol
InChI Key: CEGQKEWSEGCYRS-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-oxybis-, dimethanesulfonate is a chemical compound with the formula C₆H₁₄O₇S₂ . It has a mass of 262.3036 dalton . The compound’s canonical SMILES is CS(=O)(=O)OCCOCCOS(=O)(=O)C .


Molecular Structure Analysis

The molecular structure of Ethanol, 2,2’-oxybis-, dimethanesulfonate can be represented by the InChI string: InChI=1S/C6H14O7S2/c1-14(7,8)12-5-3-11-4-6-13-15(2,9)10/h3-6H2,1-2H3 . The compound’s InChIKey is CEGQKEWSEGCYRS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethanol, 2,2’-oxybis-, dimethanesulfonate has a molecular weight of 106.1204 . Its IUPAC Standard InChI is InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2 .

properties

IUPAC Name

2-(2-methylsulfonyloxyethoxy)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O7S2/c1-14(7,8)12-5-3-11-4-6-13-15(2,9)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGQKEWSEGCYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188176
Record name Ethanol, 2,2'-oxybis-, dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2,2'-oxybis-, dimethanesulfonate

CAS RN

34604-52-9
Record name Ethanol, 2,2'-oxybis-, dimethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2'-oxybis-, dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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